molecular formula C12H17NO4 B1365274 Methyl 2-amino-4-isopropoxy-5-methoxybenzoate CAS No. 50413-53-1

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Cat. No. B1365274
CAS RN: 50413-53-1
M. Wt: 239.27 g/mol
InChI Key: BSYREQYBSSODKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” is a chemical compound with the molecular formula C12H17NO41. It is used for research and development purposes2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of an appropriate benzoic acid derivative with an amine3.



Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” is characterized by the presence of an amino group (-NH2), an isopropoxy group (-OCH(CH3)2), and a methoxy group (-OCH3) on a benzene ring, along with a methoxybenzoate group (-COOCH3)1.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” are not available in the sources I found. However, as an amino benzoate derivative, it may undergo reactions typical of these functional groups, such as acylation of the amino group or ester hydrolysis3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” are not detailed in the sources I found. However, similar compounds typically have properties such as a defined melting point, boiling point, and specific optical rotation. They may also exhibit solubility in common organic solvents3.


Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-amino-4-isopropoxy-5-methoxybenzoate has been explored in the synthesis of various chemical compounds. For instance, it's used as an intermediate in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an important compound in pharmaceutical chemistry (Wang Yu, 2008). Additionally, it plays a role in the improved industrial synthesis of metoclopramide, a medication used for nausea and gastroesophageal reflux (Murakami et al., 1971).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, this compound is involved in the synthesis of various pharmaceutical agents. For example, its derivatives have been used in the creation of novel antimitotic agents and tubulin inhibitors, which are significant in cancer treatment research (Romagnoli et al., 2008).

Photodynamic Therapy and Cancer Treatment

  • Methyl 2-amino-4-isopropoxy-5-methoxybenzoate derivatives have been synthesized for use in photodynamic therapy, a treatment method for certain types of cancer. These derivatives, particularly in the form of zinc phthalocyanine complexes, exhibit properties like high singlet oxygen quantum yield, making them potential candidates for cancer therapy (Pişkin et al., 2020).

Analytical Chemistry and Quality Control

  • The compound is also relevant in analytical chemistry, especially in the qualitative and quantitative analysis of pharmaceuticals. It has been used in the development of methods for determining impurities in pharmaceuticals, such as in the case of sulpiride (Agbaba et al., 1999).

Biochemistry and Microbial Metabolism

  • In biochemistry, this compound has been studied in the context of microbial metabolism. For instance, a study on Pseudomonas putida showed the bacterium's ability to oxidize derivatives of methyl 2-amino-4-isopropoxy-5-methoxybenzoate, highlighting its role in microbial biochemical pathways (Donnelly & Dagley, 1980).

Safety And Hazards

Specific safety and hazard information for “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” is not available in the sources I found. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination2.


Future Directions

The future directions of “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” are not specified in the sources I found. However, given its structure, it could potentially be used as a building block in the synthesis of more complex molecules for applications in fields such as medicinal chemistry3.


Please note that this information is based on the available sources and there might be more recent studies or data related to “Methyl 2-amino-4-isopropoxy-5-methoxybenzoate” that are not included in this analysis.


properties

IUPAC Name

methyl 2-amino-5-methoxy-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-11-6-9(13)8(12(14)16-4)5-10(11)15-3/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYREQYBSSODKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475883
Record name methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

CAS RN

50413-53-1
Record name methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Citations

For This Compound
1
Citations
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.